N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-30-17-8-6-14(7-9-17)19-25-22-27(26-19)16(13-32-22)10-11-23-20(28)21(29)24-15-4-3-5-18(12-15)31-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCHEZFNYLXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
Similar compounds have been shown to interact with their targets through specific interactions with different target receptors.
Biochemical Pathways
Related compounds have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 894032-15-6) is a complex organic compound that belongs to the class of oxalamides and features a thiazolo[3,2-b][1,2,4]triazole moiety. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O4S |
| Molecular Weight | 451.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. A study focusing on derivatives of this scaffold noted that certain compounds demonstrated potent cytotoxicity against various cancer cell lines without affecting normal cells. Specifically, derivatives similar to this compound were shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 and Bel-7402 .
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties. A study showed that certain compounds within this class exhibited significant activity against bacterial strains and fungi. The mechanism of action appears to involve the inhibition of essential bacterial enzymes involved in fatty acid biosynthesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on related compounds indicate that modifications to the phenyl and thiazole rings can significantly influence biological activity. For instance, substituents such as methoxy groups at specific positions enhance anticancer efficacy while maintaining selectivity towards malignant cells .
Case Studies
-
In Vitro Evaluation : A study published in Molecules reported that specific thiazolo[3,2-b][1,2,4]triazole derivatives showed promising results against cancer cell lines with low toxicity towards normal human cells (HEK293) .
- Compound Tested : this compound
- Cell Lines : MCF-7 (breast cancer), Bel-7402 (liver cancer)
- Results : Significant inhibition of cell growth was observed with IC50 values in the micromolar range.
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 16 μg/mL for S. aureus and 32 μg/mL for C. albicans .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazoles have been linked to various anticancer mechanisms, such as inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound may similarly possess these properties due to its structural similarities to known anticancer agents.
In vitro studies have shown that related compounds can inhibit the growth of several cancer cell lines, including those associated with breast and lung cancers. The specific mechanisms of action remain to be fully elucidated but are believed to involve interference with cellular signaling pathways crucial for cancer cell survival and proliferation .
Antimicrobial Activity
Preliminary investigations suggest that N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may exhibit antimicrobial properties. A study highlighted this compound as part of a collection showing antibacterial activity against various strains . Further research is necessary to clarify its efficacy and mechanism of action against specific bacterial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of methoxy groups and the thiazole-triazole linkage may enhance lipophilicity and increase bioavailability. These structural features are essential for improving the pharmacokinetic profiles of potential drug candidates derived from this compound .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of nitrogen-sulfur heterocycles, which are pharmacologically significant. Below is a comparative analysis with structurally related compounds:
Key Structural Differences
- Substituents : The dual methoxy groups on phenyl rings may enhance solubility and π-π stacking compared to alkyl or halogen substituents in analogues. The oxalamide linker introduces additional hydrogen-bonding sites absent in simpler triazole-thiadiazoles.
- Synthetic Pathways : While both classes use POCl₃ for cyclization , the oxalamide linker in the target compound likely requires additional coupling steps.
Pharmacological Implications
- Antimicrobial Activity : Triazolo-thiadiazoles exhibit broad-spectrum antimicrobial effects . The methoxy groups in the target compound could modulate lipophilicity, improving membrane penetration.
- Anti-inflammatory Potential: Analogues with bulky aryl groups (e.g., ibuprofen derivatives) show anti-inflammatory activity . The 4-methoxyphenyl group may similarly inhibit cyclooxygenase (COX) pathways.
- Crystallographic Data : The triazolo-thiadiazole analogue in displays planar heterocyclic cores and C–H···π interactions critical for crystal packing . The target compound’s thiazolo-triazole system may adopt similar planar conformations, favoring stacking interactions in biological targets.
Research Findings
- Synthetic Yield : The triazolo-thiadiazole analogue in was synthesized in 49% yield , suggesting moderate efficiency for similar reactions. The target compound’s synthesis may face challenges due to its complex linker.
- Thermal Stability : The analogue’s melting point (369–371 K) indicates high thermal stability, a trait likely shared by the target compound due to rigid heterocyclic cores.
- Ethyl linkers may improve pharmacokinetics by balancing hydrophobicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
